2-(4-chlorophenoxy)-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)propanamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)propanamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.
Introduction of the Methyl Group:
Amidation Reaction: The final step involves the reaction of the intermediate with 2-((6-methylpyridazin-3-yl)amino)ethylamine to form the desired propanamide compound. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridazine ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups or double bonds within the pyridazine ring, leading to the formation of amines or saturated compounds.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or thiourea can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorophenoxy)-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)propanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and thereby modulating various cellular pathways. For example, it could inhibit enzymes involved in inflammatory processes or activate receptors that promote cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide: Similar in structure but with an acetamide group instead of a propanamide group.
2-(4-chlorophenoxy)-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butanamide: Similar in structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new applications in various fields.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-12-4-9-15(22-21-12)19-10-11-20-16(23)17(2,3)24-14-7-5-13(18)6-8-14/h4-9H,10-11H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGBSGGBFHQVBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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